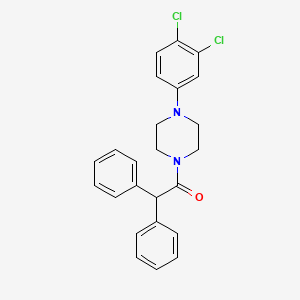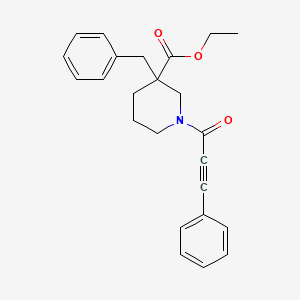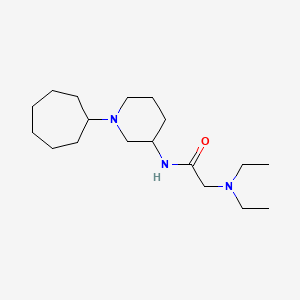
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine, also known as DCPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This suggests that the compound may have an effect on the regulation of mood, anxiety, and psychosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine can affect various biochemical and physiological processes in the body. For example, it has been shown to increase serotonin and norepinephrine levels in the brain, which can have an impact on mood and anxiety. 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has also been found to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has several advantages as a research tool, including its high potency and selectivity for serotonin and dopamine receptors. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine. One area of interest is the development of more efficient synthesis methods and derivatives of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine, particularly in long-term use.
In conclusion, 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Future research on 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
合成法
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with piperazine to obtain 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine. Other synthesis methods include the use of different starting materials and reagents, such as 3,4-dichlorophenylpiperazine and diphenylacetonitrile.
科学的研究の応用
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O/c25-21-12-11-20(17-22(21)26)27-13-15-28(16-14-27)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUYJCKORBRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(allylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6130154.png)
![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)
![2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
